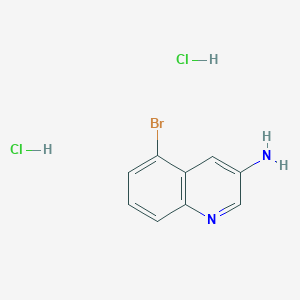5-Bromoquinolin-3-amine dihydrochloride
CAS No.:
Cat. No.: VC15890896
Molecular Formula: C9H9BrCl2N2
Molecular Weight: 295.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9BrCl2N2 |
|---|---|
| Molecular Weight | 295.99 g/mol |
| IUPAC Name | 5-bromoquinolin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H7BrN2.2ClH/c10-8-2-1-3-9-7(8)4-6(11)5-12-9;;/h1-5H,11H2;2*1H |
| Standard InChI Key | FTXJZBCMKJEFNO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(C=N2)N)C(=C1)Br.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
5-Bromoquinolin-3-amine dihydrochloride (C₉H₉BrCl₂N₂) features a quinoline backbone substituted with a bromine atom at position 5 and an amine group at position 3, accompanied by two hydrochloride counterions. The molecular weight is approximately 295.99 g/mol, analogous to its 6-bromo isomer . The SMILES notation for the free base is C1=CC2=NC=C(C=C2C=C1Br)N, with dihydrochloride formation enhancing solubility in polar solvents .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉BrCl₂N₂ | |
| Molecular Weight | 295.99 g/mol | |
| Solubility | Soluble in DMSO, methanol | |
| Stability | Stable at room temperature | |
| Melting Point | Not reported | — |
Structural Analogues and Isomerism
The positional isomer 6-bromoquinolin-3-amine dihydrochloride (CAS 1171078-83-3) shares similar reactivity but differs in bromine placement, affecting electronic distribution and biological target interactions . Patent CN112142661B outlines methods for synthesizing 3-amino-5-bromoquinoline, suggesting adaptability for 5-substituted derivatives through modified bromination protocols.
Synthesis and Manufacturing
Bromination Strategies
Quinoline bromination typically employs bromine (Br₂) in sulfuric acid at 0–5°C, with silver sulfate as a catalyst . For 5-bromoquinolin-3-amine, regioselective bromination of 3-aminoquinoline could follow a similar pathway:
-
Salt Formation:
Reaction with hydrochloric acid yields the dihydrochloride salt, improving crystallinity and storage stability .
Carbonyl Insertion for Functionalization
Patent CN112142661B demonstrates carbonyl insertion into 3-amino-5-bromoquinoline using palladium-catalyzed carbonylation under CO pressure (0.8 MPa), a method applicable for introducing ester or amide groups at position 5. This versatility underscores its role as an intermediate in drug discovery.
Biological Activities and Mechanisms
Kinase Inhibition
The quinoline scaffold is a privileged structure in kinase inhibitor design. For example, 8-hydroxyquinoline derivatives inhibit metalloproteinases involved in cancer metastasis . Molecular docking studies predict that 5-bromoquinolin-3-amine’s amine group facilitates hydrogen bonding with ATP-binding pockets in kinases like EGFR or VEGFR2.
| Precaution | Implementation |
|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat |
| Ventilation | Fume hood |
| First Aid | Flush eyes/skin with water |
Environmental Impact
No ecotoxicity data exist, but brominated aromatics generally require controlled disposal to prevent bioaccumulation .
Applications in Drug Development
Intermediate for Anticancer Agents
The compound’s bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. For instance, coupling with boronic acids could yield analogues of the anticancer drug bosutinib .
Antibacterial and Antifungal Agents
Quinoline-3-amines exhibit moderate activity against Staphylococcus aureus and Candida albicans due to membrane disruption mechanisms . Bromination likely enhances penetration through lipid bilayers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume